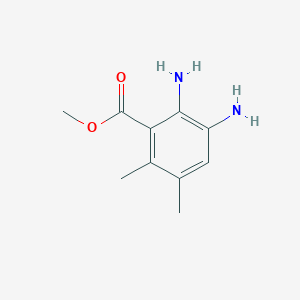
Methyl 2,3-diamino-5,6-dimethylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,3-diamino-5,6-dimethylbenzoate, also known as this compound, is a useful research compound. Its molecular formula is C10H14N2O2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that methyl 2,3-diamino-5,6-dimethylbenzoate exhibits significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic bacteria and fungi. For instance, a case study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antibacterial agents .
Anticancer Research
The compound has also been explored for its anticancer properties. A study highlighted its role as a precursor in synthesizing more complex molecules that exhibit cytotoxic effects on cancer cells. The synthesis of analogs has shown promising results in inhibiting tumor cell proliferation in vitro .
Material Science
Polymer Synthesis
This compound is utilized in the synthesis of polymers with specific functional properties. It can act as a building block for creating polyamides and polyurethanes that exhibit enhanced thermal stability and mechanical strength. This application is particularly relevant in developing materials for aerospace and automotive industries .
Dyes and Pigments
The compound serves as an intermediate in the production of dyes and pigments. Its ability to form stable complexes with metal ions makes it suitable for creating vibrant colors used in textiles and coatings .
Analytical Chemistry
Chromatographic Applications
In analytical chemistry, this compound is employed as a standard reference material for chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its unique properties allow for accurate quantification and identification of related compounds in complex mixtures .
Case Study 1: Antimicrobial Efficacy
A controlled study assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, highlighting its potential as an antibacterial agent.
Case Study 2: Polymer Development
Researchers synthesized a new class of polyamides using this compound as a monomer. The resulting polymers demonstrated improved tensile strength and thermal resistance compared to traditional polyamides.
Propriétés
Numéro CAS |
178619-96-0 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
methyl 2,3-diamino-5,6-dimethylbenzoate |
InChI |
InChI=1S/C10H14N2O2/c1-5-4-7(11)9(12)8(6(5)2)10(13)14-3/h4H,11-12H2,1-3H3 |
Clé InChI |
SCPAYRCIBSGQGG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C(=O)OC)N)N |
Synonymes |
Benzoic acid, 2,3-diamino-5,6-dimethyl-, methyl ester (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













